molecular formula C13H10N2 B576728 1H-5,8-Ethanonaphtho[2,3-d]imidazole CAS No. 10454-04-3

1H-5,8-Ethanonaphtho[2,3-d]imidazole

Cat. No.: B576728
CAS No.: 10454-04-3
M. Wt: 194.237
InChI Key: QGEQAHURZHTEOF-UHFFFAOYSA-N
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Description

1H-5,8-Ethanonaphtho[2,3-d]imidazole is a heterocyclic compound that features a fused ring system combining naphthalene and imidazole structures

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-5,8-Ethanonaphtho[2,3-d]imidazole typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate naphthalene derivatives with imidazole precursors under controlled conditions. Catalysts such as zinc chloride or nickel can be used to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve optimized versions of laboratory synthesis methods, focusing on yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of high-throughput reactors can enhance production efficiency .

Chemical Reactions Analysis

Types of Reactions: 1H-5,8-Ethanonaphtho[2,3-d]imidazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Halogens, alkylating agents.

Major Products Formed:

Scientific Research Applications

1H-5,8-Ethanonaphtho[2,3-d]imidazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1H-5,8-Ethanonaphtho[2,3-d]imidazole involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

1H-5,8-Ethanonaphtho[2,3-d]imidazole can be compared with other similar compounds, such as:

Uniqueness: this compound stands out due to its unique fused ring system, which imparts distinct chemical and physical properties, making it valuable for specialized applications in various fields .

Properties

IUPAC Name

5,7-diazatetracyclo[9.2.2.02,10.04,8]pentadeca-1,3,5,8,10,12-hexaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2/c1-2-9-4-3-8(1)10-5-12-13(6-11(9)10)15-7-14-12/h1-2,5-7H,3-4H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGEQAHURZHTEOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C3C=C4C(=CC3=C1C=C2)NC=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20663570
Record name 1H-5,8-Ethanonaphtho[2,3-d]imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20663570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10454-04-3
Record name 1H-5,8-Ethanonaphtho[2,3-d]imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20663570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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